Methyl 6-(4-fluoro-2-methylphenoxy)-2-oxohexanoate
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Overview
Description
The compound with the identifier “Methyl 6-(4-fluoro-2-methylphenoxy)-2-oxohexanoate” is a chemical entity with a specific molecular structure and properties. It is used in various research applications due to its unique characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-fluoro-2-methylphenoxy)-2-oxohexanoate involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including reactions such as condensation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-fluoro-2-methylphenoxy)-2-oxohexanoate can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 6-(4-fluoro-2-methylphenoxy)-2-oxohexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(4-fluoro-2-methylphenoxy)-2-oxohexanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways are often the subject of ongoing research to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 6-(4-fluoro-2-methylphenoxy)-2-oxohexanoate include those with comparable molecular structures and properties. Examples might include other organic molecules with similar functional groups or chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it valuable for certain applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique properties and reactivity make it a valuable tool for scientists and researchers in chemistry, biology, medicine, and industry. Further research into its mechanisms of action and applications will continue to uncover new possibilities for its use.
Properties
IUPAC Name |
methyl 6-(4-fluoro-2-methylphenoxy)-2-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO4/c1-10-9-11(15)6-7-13(10)19-8-4-3-5-12(16)14(17)18-2/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSLNMQWHSQPAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCCCCC(=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)OCCCCC(=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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